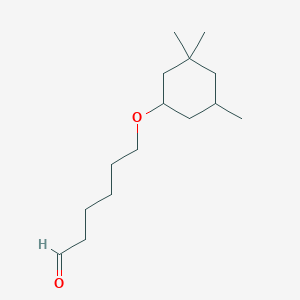

6-(3,3,5-Trimethylcyclohexyloxy)hexanal

Beschreibung

6-(3,3,5-Trimethylcyclohexyloxy)hexanal is an aldehyde-containing compound characterized by a 3,3,5-trimethylcyclohexyl ether group linked to a hexanal chain. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 262.37 g/mol. The compound combines a lipophilic cyclohexyl moiety with a reactive aldehyde functional group, making it suitable for applications in organic synthesis, fragrance intermediates, or specialty chemicals. The bulky 3,3,5-trimethylcyclohexyl group likely enhances its stability and influences solubility and volatility compared to simpler aldehydes.

Eigenschaften

Molekularformel |

C15H28O2 |

|---|---|

Molekulargewicht |

240.38 g/mol |

IUPAC-Name |

6-(3,3,5-trimethylcyclohexyl)oxyhexanal |

InChI |

InChI=1S/C15H28O2/c1-13-10-14(12-15(2,3)11-13)17-9-7-5-4-6-8-16/h8,13-14H,4-7,9-12H2,1-3H3 |

InChI-Schlüssel |

WYBYVBQJCHKSCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CC(C1)(C)C)OCCCCCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal typically involves the following steps:

Hydrogenation of Isophorone: The starting material, isophorone, undergoes hydrogenation in the presence of a nickel catalyst to form 3,3,5-trimethylcyclohexanol.

Formation of 3,3,5-Trimethylcyclohexyl Chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.

Nucleophilic Substitution: The chloride reacts with hexanal in the presence of a base, such as sodium hydride, to form 6-(3,3,5-Trimethylcyclohexyloxy)hexanal.

Industrial Production Methods

Industrial production of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,3,5-Trimethylcyclohexyloxy)hexanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: 6-(3,3,5-Trimethylcyclohexyloxy)hexanoic acid.

Reduction: 6-(3,3,5-Trimethylcyclohexyloxy)hexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(3,3,5-Trimethylcyclohexyloxy)hexanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Physicochemical and Functional Differences

Reactivity and Stability

- Aldehyde Group: The target compound’s aldehyde group confers higher reactivity than TMCNOL’s hydroxyl group, enabling participation in nucleophilic additions or oxidation reactions. However, its bulky cyclohexyl ether may sterically hinder reactions compared to smaller aldehydes like 3,5,5-trimethylhexanal .

- Lipophilicity : The 3,3,5-trimethylcyclohexyl group increases lipophilicity (logP ~4.2 estimated) compared to benzyloxy analogs (e.g., 4-(benzyloxy)hexanal, logP ~2.8), enhancing membrane permeability in biological systems .

Research Findings and Data Gaps

- Thermal Properties: TMCNOL’s high boiling point (187.7°C) implies the target compound may exhibit similar thermal stability, though its longer chain could lower volatility .

Biologische Aktivität

6-(3,3,5-Trimethylcyclohexyloxy)hexanal is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

6-(3,3,5-Trimethylcyclohexyloxy)hexanal is characterized by its unique structure, which includes a hexanal moiety with a trimethylcyclohexyl ether substituent. This structural configuration contributes to its biological activity, particularly in terms of repellent properties and potential therapeutic effects.

Repellent Properties

One of the primary areas of research concerning 6-(3,3,5-Trimethylcyclohexyloxy)hexanal is its effectiveness as a repellent. Laboratory evaluations have demonstrated its efficacy against various pests. In a study assessing repellency against flour beetles, the compound exhibited significant activity at specific concentrations:

| Concentration (mg/sq.ft) | Repellency (%) |

|---|---|

| 10 | 43.0 |

| 25 | 24.3 |

| 50 | 41.4 |

| 100 | 30.8 |

| 200 | 41.4 |

These findings suggest that the compound can be developed as an effective repellent agent in agricultural applications .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal. Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Study on Insect Repellency

In a controlled laboratory setting, a study was conducted to evaluate the repellent efficacy of various compounds including 6-(3,3,5-Trimethylcyclohexyloxy)hexanal against common pests like flour beetles and mosquitoes. Results indicated that this compound provided substantial protection compared to control substances.

Antimicrobial Efficacy Study

Another case study focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations above 100 µg/mL, there was a significant reduction in bacterial viability, suggesting potential for use in antimicrobial formulations.

The biological activity of 6-(3,3,5-Trimethylcyclohexyloxy)hexanal can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes of microbes.

- Receptor Interaction : Potential interaction with olfactory receptors in insects may explain its repellent properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.